A Technical Guide to the Structural Elucidation of 1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol
A Technical Guide to the Structural Elucidation of 1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol
Introduction
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Heterocyclic compounds, particularly those incorporating pyrimidine and pyrrolidine scaffolds, are of significant interest due to their prevalence in biologically active molecules.[1] This guide provides an in-depth, technical exploration of the methodologies employed to elucidate the structure of 1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol, a key intermediate in pharmaceutical synthesis. Our approach is grounded in the principles of spectroscopic and crystallographic analysis, emphasizing not just the "how" but the "why" behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of state-of-the-art structural determination.
Chemical and Physical Properties
Initial characterization of 1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol reveals a white to off-white crystalline powder.[2] It exhibits solubility in organic solvents such as methanol and dimethyl sulfoxide (DMSO), with limited solubility in water.[2] A summary of its fundamental properties is provided below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrN₃O | King Scientific[3] |
| Molecular Weight | 244.09 g/mol | King Scientific[3] |
| CAS Number | 914347-70-9 | King Scientific[3] |
Synthesis and Purification
The synthesis of 1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol is typically achieved through a nucleophilic aromatic substitution reaction. This involves the reaction of 2,5-dibromopyrimidine with 3-pyrrolidinol in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).[4] The reaction proceeds via the displacement of one of the bromine atoms on the pyrimidine ring by the nitrogen of the pyrrolidinol.
Following the reaction, purification is critical to obtaining a sample suitable for structural analysis. A common method involves filtering the reaction mixture and washing the precipitate with a dilute sodium carbonate solution. Further purification can be achieved by dissolving the crude product in a dilute sodium hydroxide solution, filtering to remove any insoluble impurities, and then acidifying the filtrate with an acid like glacial acetic acid to precipitate the purified product. Recrystallization from a suitable solvent, such as propan-2-ol, can yield a crystalline solid of high purity.[4]
Spectroscopic Elucidation: A Multi-faceted Approach
Spectroscopic techniques are the cornerstone of structural elucidation for organic molecules. By probing the interaction of molecules with electromagnetic radiation, we can deduce detailed information about their atomic composition and connectivity. For 1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[5] By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Protocol: A small sample (5-10 mg) of the purified compound is dissolved in approximately 0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.[5][6] The spectrum is then acquired on a high-field NMR spectrometer, for instance, a 600 MHz instrument.[7]
Expected Spectral Features:
-
Pyrimidine Protons: The two protons on the pyrimidine ring are expected to appear as singlets in the aromatic region of the spectrum, typically between δ 8.0 and 9.0 ppm. Their distinct chemical shifts are due to the electronic effects of the bromine atom and the pyrrolidinyl substituent.
-
Pyrrolidinol Protons: The protons of the pyrrolidinol ring will exhibit more complex splitting patterns (multiplets) due to spin-spin coupling between adjacent non-equivalent protons. The proton attached to the carbon bearing the hydroxyl group (H-3) is expected to appear as a multiplet.[5] The protons on the carbons adjacent to the nitrogen (H-2 and H-5) will also appear as multiplets, likely in the range of δ 3.0 to 4.0 ppm.[5]
-
Hydroxyl Proton: The hydroxyl proton will typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.
Experimental Protocol: The same sample prepared for ¹H NMR can be used for ¹³C NMR analysis. The spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of single peaks for each unique carbon atom.[7]
Expected Spectral Features:
-
Pyrimidine Carbons: The carbon atoms of the pyrimidine ring will resonate in the downfield region of the spectrum (typically δ 150-165 ppm) due to their aromaticity and the presence of electronegative nitrogen atoms. The carbon atom bonded to the bromine will have a distinct chemical shift.
-
Pyrrolidinol Carbons: The carbon atoms of the pyrrolidinol ring will appear at higher field compared to the pyrimidine carbons. The carbon atom bearing the hydroxyl group (C-3) will be in the range of δ 60-70 ppm, while the carbons adjacent to the nitrogen (C-2 and C-5) will be in the range of δ 40-55 ppm.[5]
Advanced NMR Techniques: To unequivocally assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.[8] These techniques reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively, allowing for a complete and unambiguous structural assignment.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]
Experimental Protocol: A small amount of the solid sample is placed on a diamond attenuated total reflectance (ATR) crystal, and the spectrum is recorded. Alternatively, the sample can be prepared as a KBr pellet.
Expected Spectral Features:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration.[11]
-
N-H Stretch (if present as an impurity): Primary or secondary amine N-H stretches would appear in the 3300-3500 cm⁻¹ region.[12]
-
C-H Stretches: Absorptions in the 2850-3000 cm⁻¹ range correspond to the C-H stretching vibrations of the pyrrolidine ring. Aromatic C-H stretches of the pyrimidine ring will appear above 3000 cm⁻¹.
-
C=N and C=C Stretches: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region.[13]
-
C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the hydroxyl group will be observed in the 1050-1200 cm⁻¹ range.
-
C-Br Stretch: The carbon-bromine stretch will appear in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.[14] The fragmentation pattern can also offer valuable structural clues.[15]
Experimental Protocol: A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass.
Expected Results:
-
Molecular Ion Peak: The mass spectrum will show a prominent molecular ion peak ([M+H]⁺ in positive ion mode). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).[16] For 1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol (C₈H₁₀BrN₃O), the expected m/z values for the [M+H]⁺ ion would be approximately 244.0 and 246.0.
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural confirmation. Common fragmentation pathways for pyrimidine derivatives may involve the loss of small molecules or radicals from the heterocyclic ring.[13][17]
X-ray Crystallography: The Definitive Structure
While spectroscopic methods provide a detailed picture of the molecular structure, single-crystal X-ray crystallography offers the most unambiguous and precise three-dimensional structural information.[18][19] This technique is considered the gold standard for structure elucidation when a suitable single crystal can be obtained.[20]
The Crystallographic Workflow
The process of determining a crystal structure involves four main steps: crystallization, data collection, structure solution, and refinement.[18]
A simplified workflow for X-ray crystallography.
1. Crystallization: The first and often most challenging step is to grow a single crystal of high quality. This typically involves slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
2. Data Collection: A suitable crystal is mounted on a diffractometer, and a beam of monochromatic X-rays is directed at it. The crystal diffracts the X-rays in a specific pattern of spots, which are recorded by a detector.
3. Structure Solution: The positions and intensities of the diffracted spots are used to calculate an electron density map of the molecule within the crystal lattice.
4. Structure Refinement and Validation: An atomic model is fitted to the electron density map and refined to obtain the final, highly accurate molecular structure, including bond lengths, bond angles, and torsional angles.[21]
Integrated Approach to Structure Elucidation
The synergistic relationship between analytical techniques.
For 1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol, the journey begins with MS to confirm the molecular weight and elemental formula, followed by FTIR to identify key functional groups like the hydroxyl group. NMR spectroscopy then provides the detailed carbon-hydrogen framework and connectivity. Finally, X-ray crystallography, if successful, delivers the definitive three-dimensional structure, confirming the assignments made from spectroscopic data and revealing stereochemical details.
Conclusion
The structural elucidation of 1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol is a systematic process that relies on the application of a suite of powerful analytical techniques. This guide has outlined the logical progression from synthesis and purification to detailed spectroscopic and crystallographic analysis. By understanding the causality behind each experimental choice and integrating the data from multiple sources, researchers can confidently and accurately determine the structure of novel chemical entities, a critical step in the advancement of pharmaceutical research and development.
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